molecular formula C14H12O2 B1244714 cis-Stilbene-4,4'-diol CAS No. 29884-51-3

cis-Stilbene-4,4'-diol

Cat. No. B1244714
CAS RN: 29884-51-3
M. Wt: 212.24 g/mol
InChI Key: XLAIWHIOIFKLEO-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-stilbene-4,4'-diol is a stilbene-4,4'-diol. It derives from a hydride of a cis-stilbene.

Scientific Research Applications

1. Synthesis and Optical Properties

cis-Stilbene-4,4'-diol is used as an intermediate in the synthesis of polyurethane cationomers with stilbene ionic groups. These polymers, known for their elastomeric properties, are of interest for future applications due to their ability to absorb and emit violet-blue light, useful in various optical applications (Buruianǎ et al., 2002).

2. Photoisomerization Dynamics

The dynamics of electrons and nuclei during cis to trans photoisomerization of stilbene have been studied extensively. This research provides insights into the mechanisms of photoisomerization, which is pivotal in understanding the behavior of cis-stilbene under different conditions and its potential applications in photochemistry (Dou & Allen, 2003).

3. Catalytic Epoxidation

This compound has been used to study the MnIII(salen)-catalyzed epoxidation process. This research is significant for understanding the influence of various factors on the diastereoselectivity of epoxidation reactions, which is crucial in synthetic organic chemistry (Adam et al., 2002).

4. Gelation Properties

Novel oxamide-based derivatives containing cis-stilbene have been synthesized to study their solvent gelation tendencies. This research has potential applications in designing materials with controlled gelation properties, which can be manipulated by light (Miljanić et al., 2006).

5. Ring Closure Reactions

This compound's behavior in ring closure reactions has been studied, particularly its transformation into dihydrophenanthrene under certain conditions. This research contributes to a deeper understanding of the reaction pathways and mechanisms in photochemistry (Karashima et al., 2023).

6. Photoinduced Gelation

The use of cis-stilbene oxalyl amide compounds in photoinduced gelation demonstrates its potential in creating materials that change physical states upon light exposure. This research could lead to innovative applications in materials science (Miljanić et al., 2005).

7. Analysis in Wines

This compound compounds have been identified and analyzed in Italian wines, reflecting their importance in food science and nutrition due to their antioxidative properties (Buiarelli et al., 2007).

properties

CAS RN

29884-51-3

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol

InChI

InChI=1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1-

InChI Key

XLAIWHIOIFKLEO-UPHRSURJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)O)O

SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O

Other CAS RN

659-22-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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